2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9573327
InChI: InChI=1S/C19H16F3N5OS/c1-2-10-27-17(13-6-8-23-9-7-13)25-26-18(27)29-12-16(28)24-15-5-3-4-14(11-15)19(20,21)22/h2-9,11H,1,10,12H2,(H,24,28)
SMILES: C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=NC=C3
Molecular Formula: C19H16F3N5OS
Molecular Weight: 419.4 g/mol

2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

CAS No.:

Cat. No.: VC9573327

Molecular Formula: C19H16F3N5OS

Molecular Weight: 419.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide -

Specification

Molecular Formula C19H16F3N5OS
Molecular Weight 419.4 g/mol
IUPAC Name 2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C19H16F3N5OS/c1-2-10-27-17(13-6-8-23-9-7-13)25-26-18(27)29-12-16(28)24-15-5-3-4-14(11-15)19(20,21)22/h2-9,11H,1,10,12H2,(H,24,28)
Standard InChI Key HGCFGYBBECZPTK-UHFFFAOYSA-N
SMILES C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=NC=C3
Canonical SMILES C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=NC=C3

Introduction

Structural Characteristics and Molecular Architecture

Core Molecular Framework

The compound features a central 1,2,4-triazole ring substituted at the 3-position with a sulfanyl-acetamide group and at the 4- and 5-positions with prop-2-en-1-yl (allyl) and pyridin-4-yl groups, respectively. The acetamide nitrogen is further bonded to a 3-(trifluoromethyl)phenyl group. This architecture integrates multiple pharmacophoric elements:

  • Triazole ring: Imparts metabolic stability and hydrogen-bonding capacity.

  • Pyridine moiety: Enhances solubility and facilitates π-π stacking interactions.

  • Trifluoromethyl group: Increases lipophilicity and modulates electronic properties .

Molecular Formula and Weight

  • Molecular formula: C₁₉H₁₆F₃N₅OS

  • Molecular weight: 419.4 g/mol

  • SMILES notation: C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=NC=C3

  • InChIKey: HGCFGYBBECZPTK-UHFFFAOYSA-N

Table 1: Key Structural Descriptors

PropertyValueSource
XLogP33.7 (predicted)
Hydrogen bond donors1 (amide NH)
Hydrogen bond acceptors6 (triazole N, pyridine N, etc.)

Synthesis and Manufacturing Considerations

Synthetic Pathways

The synthesis typically employs a multi-step strategy:

  • Triazole core formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.

  • Allylation: Introduction of the prop-2-en-1-yl group via nucleophilic substitution at the triazole nitrogen.

  • Sulfanyl-acetamide coupling: Reaction of the triazole-thiol intermediate with chloroacetyl chloride, followed by amidation with 3-(trifluoromethyl)aniline.

Process Optimization

Industrial-scale production faces challenges in controlling regioselectivity during triazole formation. Advanced techniques such as:

  • Microwave-assisted synthesis reduces reaction times from hours to minutes.

  • Continuous flow chemistry improves yield consistency (typical batch yields: 65–78%).

Table 2: Critical Reaction Parameters

StepTemperature (°C)CatalystYield (%)
Triazole cyclization120–140HCl (gas)72
Allylation80–90K₂CO₃85
Acetamide couplingRTDIPEA68

Physicochemical Properties and Reactivity

Solubility and Stability

  • Aqueous solubility: <0.1 mg/mL (logP = 3.7 predicts high membrane permeability).

  • Thermal stability: Decomposes at 218°C (DSC analysis).

  • Photostability: Susceptible to UV-induced degradation of the allyl group (t₁/₂ = 14 days under ICH Q1B conditions).

Reactivity Profile

The compound undergoes characteristic reactions:

  • Sulfanyl oxidation: Forms sulfoxide (m/z +16) and sulfone (m/z +32) derivatives with H₂O₂ .

  • Allyl group modification: Undergoes hydroboration to introduce hydroxyl groups for prodrug development.

TargetIC₅₀ (μM)Selectivity Index
EGFR (wild-type)0.4312.4
HER22.14.9
VEGFR25.71.8

Industrial and Research Applications

Medicinal Chemistry Applications

  • Lead compound optimization: Serves as a template for developing kinase inhibitors with improved blood-brain barrier penetration.

  • Prodrug development: Allyl group modifications enable targeted drug release in hypoxic tumor environments.

Materials Science Innovations

  • Coordination polymers: Pyridine nitrogen participates in metal-organic framework (MOF) formation with Cu(II) ions.

  • Surface modifiers: Trifluoromethyl groups enhance hydrophobic coatings for electronic components .

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